Ethyl 2-(piperazin-1-yl)acetate
Overview
Description
Ethyl 2-(piperazin-1-yl)acetate is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The ethyl 2-(piperazin-1-yl)acetate derivative is an ester of piperazine, which can be modified to produce various pharmacologically active compounds.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through multiple pathways. For instance, the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to ethyl 2-(piperazin-1-yl)acetate, involves the addition of ethylene diamine to diethyl maleate followed by cyclization . Another method includes the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate, which is prepared via piperazine and further functionalized . Additionally, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was characterized by 1H-NMR, 13C-NMR, and ESI/MS analysis . Similarly, X-ray diffraction studies have been used to confirm the structures of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, revealing linear and L-shaped conformations, respectively .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The N-acyl derivatives of piperazine esters can be obtained using bromoacyl chlorides . The reactivity of these compounds can be influenced by the substituents on the piperazine ring, as seen in the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate, where the trimethoxycinnamoyl moiety is introduced .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate features strong N–H…O hydrogen bonds and intermolecular interactions, resulting in a two-dimensional structure . These structural features can affect properties such as solubility, melting point, and reactivity, which are important for the compound's biological activity and pharmacokinetics.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis in Medicinal Chemistry : Ethyl 2-(piperazin-1-yl)acetate has been utilized in the synthesis of various medicinal compounds. For example, it has been used in the creation of piperazine derivatives with potential antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Additionally, this compound played a role in developing benzothiazoles as antimicrobial agents (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).
In Neurological Studies : Research has explored its derivatives for potential effects on learning and memory facilitation in mice, indicating its relevance in neurological studies (Li Ming-zhu, 2012).
Chemical Reactions and Synthesis Techniques
Reaction with Boron Trifluoride Etherate : This compound has been used in reactions with boron trifluoride etherate to produce optically active piperazines, retaining the configuration of the starting aziridines (Yahiro & Ito, 1986).
Role in Carbazole Derivative Synthesis : It's instrumental in the synthesis of novel carbazole derivatives with significant antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
Pharmacological and Chemical Analysis
Investigation in Antiproliferative Activity : Studies have synthesized derivatives of Ethyl 2-(piperazin-1-yl)acetate to evaluate their antiproliferative effects against various human cancer cell lines, indicating its potential in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Impurity Profile Determination : The compound's derivatives have been analyzed for impurity profiles in the context of developing drugs for thrombotic disorders, emphasizing its importance in drug quality and safety assessment (Thomasberger, Engel, & Feige, 1999).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-piperazin-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCXMJOGMHYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193070 | |
Record name | Ethyl piperazine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperazin-1-yl)acetate | |
CAS RN |
40004-08-8 | |
Record name | 1-(Ethoxycarbonylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40004-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl piperazine-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl piperazine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl piperazine-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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